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Compound of Interest

Compound Name: Bis(methylthio)methane

Cat. No.: B156853

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of bis(methylthio)methane, a pivotal reagent in
organic synthesis, primarily valued for its role as a formyl anion equivalent. By leveraging the
concept of "umpolung” or polarity inversion, this compound allows for the transformation of the
normally electrophilic carbonyl carbon of formaldehyde into a potent nucleophile. This strategy,
famously pioneered by Corey and Seebach, has become an indispensable tool for carbon-
carbon bond formation and the synthesis of complex aldehydes and ketones.

Introduction to Umpolung and the Formyl Anion

In typical carbonyl chemistry, the carbon atom of a carbonyl group is electrophilic due to the
high electronegativity of the adjacent oxygen atom.[1] The concept of umpolung, a term
introduced by D. Seebach and E.J. Corey, describes the inversion of this polarity.[1] By
converting an aldehyde like formaldehyde into a dithioacetal, such as
bis(methylthio)methane, the proton on the central carbon becomes sufficiently acidic to be
removed by a strong base.[2] This generates a nucleophilic carbanion, which effectively serves
as a "masked" formyl anion synthon (CHO™). This reactive intermediate can then engage with a
variety of electrophiles, enabling the construction of more complex molecular architectures.[2]

[3]

The overall process, often referred to as the Corey-Seebach reaction, involves three key
stages:
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» Formation of the Dithioacetal: Protection of the aldehyde.

o Deprotonation and Alkylation: Generation of the nucleophile and reaction with an
electrophile.

e Hydrolysis: Deprotection to reveal the new aldehyde or ketone.[2]

Properties of Bis(methylthio)methane

Bis(methylthio)methane, also known as formaldehyde dimethyl mercaptal or 2,4-
dithiapentane, is a clear, colorless to pale yellow liquid with a characteristic strong, sulfurous, or
mustard-like odor.[4][5][6] It is a stable and readily available dithioacetal.[7][8]

Table 1: Physical and Chemical Properties of Bis(methylthio)methane

Property Value References
CAS Number 1618-26-4 [4]
Molecular Formula C3HsS2 9]
Molecular Weight 108.23 g/mol [9]
Boiling Point 147-148 °C [5][10]
Density 1.059 g/mL at 25 °C [5]
Refractive Index (n20/D) 1.53 [5]
Flash Point 42-44 °C (107.6-111 °F) [10]
Appearance C-Iea.r, c?lorless to pale yellow A5I6]

oily liquid

Sulfurous, mustard-like, garlic-
Odor ik [5]1[6]
ike

Table 2: Spectroscopic Data of Bis(methylthio)methane
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Wavenumber

Spectrum (cm~*)IChemical Shift Reference
(ppm)
0 3.62 (s, 2H, -S-CH2-S-), 2.15

1H NMR (300 MHz, CDCls) [9]
(s, 6H, 2 x -S-CHs)
5 40.12 (-S-CH2-S-), 14.31 (-S-

13C NMR (25.16 MHz, CDCls) [9]
CHs)
Key peaks available in spectral

IR Spectrum [11]
databases.

UV Absorption Amax 238 nm [51[6]

Synthesis and Experimental Protocols

Bis(methylthio)methane can be synthesized via the acid-catalyzed condensation of

formaldehyde with methanethiol. An alternative laboratory preparation involves the reaction of

dimethyl sulfoxide (DMSO) with an activating agent like acetic anhydride.[12]

Experimental Protocol: Synthesis from DMSO and Acetic Anhydride (Modified from Zaraiskii et

al.)[12]

e Reaction Setup: In a sealed Pyrex glass tube, combine dimethyl sulfoxide (1.25 g, 16 mmol)

and acetic anhydride (2.2 g, 21.6 mmol).

e Heating: Heat the sealed tube at 130°C for 1 hour. This forms the intermediate

methylthiomethyl acetate.

o Hydrolysis: After cooling, carefully transfer the reaction mixture to a round-bottom flask. Add

51% sulfuric acid and heat to hydrolyze the intermediate.

o Workup: Cool the mixture, dilute with water, and extract with an appropriate organic solvent

(e.g., diethyl ether).

 Purification: Wash the organic layer with aqueous alkali (e.g., 5% NaOH) to remove acidic

impurities and unreacted methanethiol.[5][6] Dry the organic layer over anhydrous potassium
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carbonate, filter, and distill under a stream of nitrogen to yield pure
bis(methylthio)methane.[5][6] Note: This reaction generates foul-smelling byproducts and
should be performed in a well-ventilated fume hood.[5][6]

The core of this methodology is the deprotonation of bis(methylthio)methane to form its
lithiated salt, which serves as the formyl anion equivalent.

Figure 1: Deprotonation of bis(methylthio)methane.

Experimental Protocol: Lithiation and Alkylation

e Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer,
thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78
°C using a dry ice/acetone bath.

o Addition of Reagents: Add bis(methylthio)methane (1.0 eq) to the cold THF.

o Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq)
dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting
pale yellow solution for 30-60 minutes at -78 °C.

» Electrophilic Quench: Add a solution of the desired electrophile (e.g., an alkyl halide,
epoxide, or ketone) (1.0 eq) in anhydrous THF dropwise to the lithiated species.

o Reaction: Allow the reaction mixture to stir at -78 °C for 1-3 hours, then slowly warm to room
temperature and stir overnight.

o Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride
solution. Separate the layers and extract the aqueous layer with diethyl ether. Combine the
organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure.

« Purification: Purify the resulting dithioacetal product by column chromatography or
distillation.
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[Li]*[CH(SCH:s)2]~ R-X (Electrophile) +

Alkylation

R-CH(SCHs3):

Hydrolysis

R-CHO

Click to download full resolution via product page

Figure 2: General reaction pathway for formyl anion equivalent.

Table 3: Representative Reactions with Electrophiles

Electrophile Product Type Typical Yields
) Dithioacetal of a higher

Alkyl Halides (R-Br, R-1) 70-95%

aldehyde
] Dithioacetal of a y-hydroxy

Epoxides 70-90%
aldehyde
Dithioacetal of an a-hydroxy

Aldehydes & Ketones 70-90%
aldehyde

o Dithioacetal of an a-keto
Carbon Dioxide (COz2) ] ] 70-75%
carboxylic acid

_ Dithioacetal of an a-amino
Imines ~70%
aldehyde

(Yields are approximate and can vary significantly based on substrate and reaction conditions).
[13]
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The final step is the hydrolysis of the dithioacetal to unveil the target aldehyde. While historical
methods often used toxic mercury(ll) salts, modern protocols favor oxidative cleavage under
milder conditions.[14] Reagents like o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane
(DMP) are effective for this transformation.[14][15]

Figure 3: Deprotection of the dithioacetal to an aldehyde.

Experimental Protocol: Deprotection using IBX[15]

o Reaction Setup: In a round-bottom flask, dissolve the dithioacetal (1.0 eq) in a suitable
solvent mixture such as DMSO or water with a co-solvent like 3-cyclodextrin to improve
solubility.

» Addition of Oxidant: Add o-iodoxybenzoic acid (IBX) (2.0-3.0 eq) to the solution at room
temperature.

o Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by
thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

o Workup: Upon completion, dilute the reaction mixture with water and extract with diethyl
ether or ethyl acetate.

 Purification: Wash the combined organic extracts with saturated aqueous sodium
bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate,
filter, and concentrate in vacuo. Purify the crude aldehyde product by column
chromatography.

Safety and Handling

Bis(methylthio)methane is a flammable liquid and vapor and should be kept away from heat,
sparks, and open flames.[4][10][16] It is an irritant, causing skin and serious eye irritation.[4]
[10][16] Inhalation may cause respiratory tract irritation, dizziness, and headache.[4]

» Handling: Use only in a well-ventilated chemical fume hood.[4] Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Ground
and bond containers when transferring material to prevent static discharge.[4][10]
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o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated
for flammable liquids.[4][10]

e Odor Control: The compound and its precursors/byproducts (like methanethiol) have a
powerful, unpleasant stench.[4][5][6] All glassware should be decontaminated and gaseous
effluents should be passed through a bleach or potassium permanganate scrub to oxidize
the odorous sulfur compounds.[5][6]

Conclusion

Bis(methylthio)methane is a highly effective and versatile reagent that provides a reliable
solution to the synthetic challenge of formyl anion chemistry. Through the principle of
umpolung, it allows for the nucleophilic introduction of a one-carbon aldehyde unit, a
transformation that is otherwise synthetically difficult. The stability of the dithioacetal group to a
wide range of conditions, coupled with the development of mild deprotection methods, ensures
its continued and widespread application in modern organic synthesis, from academic research
to the development of novel pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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